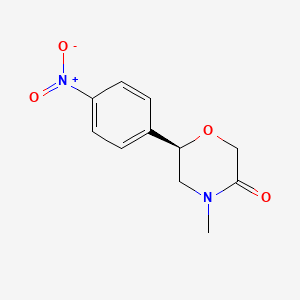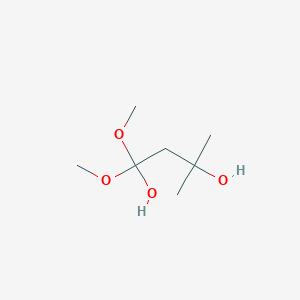
1,1-Dimethoxy-3-methylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-3-methylbutane-1,3-diol is an organic compound with the molecular formula C7H16O4 It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by the presence of methoxy groups (-OCH3) attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-3-methylbutane-1,3-diol can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,3-butanediol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the final product through methoxylation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dimethoxy-3-methylbutane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Acidic or basic catalysts depending on the desired substitution reaction.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-3-methylbutane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism by which 1,1-Dimethoxy-3-methylbutane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxy-3-methylbutane: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-1,3-butanediol: Lacks the methoxy groups, making it less reactive in certain chemical reactions.
1,1-Diphenyl-3-methylbutane-1,3-diol: Contains phenyl groups, which significantly alter its chemical properties and applications.
Uniqueness: 1,1-Dimethoxy-3-methylbutane-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
922165-68-2 |
|---|---|
Molekularformel |
C7H16O4 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
1,1-dimethoxy-3-methylbutane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-6(2,8)5-7(9,10-3)11-4/h8-9H,5H2,1-4H3 |
InChI-Schlüssel |
PXWJHVMYHHDZBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(O)(OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



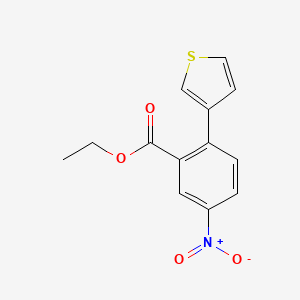

![(1S,3R,4S,6R)-3,7,7-trimethyl-4-[[(1R,3S,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]diselanyl]bicyclo[4.1.0]heptane](/img/structure/B15171276.png)
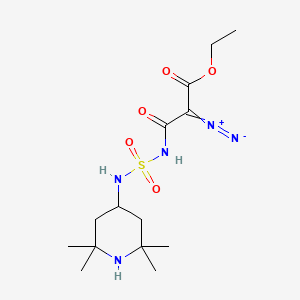
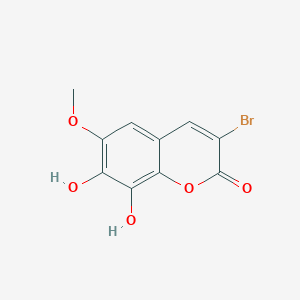
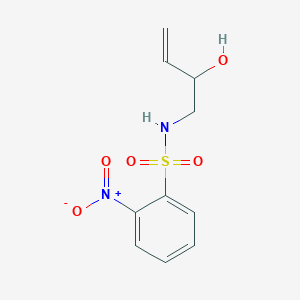
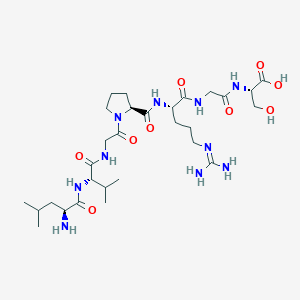

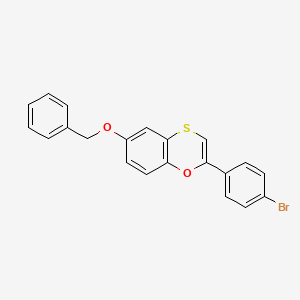

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B15171323.png)
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
